An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene (CAS: 772-49-6)
An In-depth Technical Guide to 1-Chloro-3-(trifluoromethoxy)benzene (CAS: 772-49-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-3-(trifluoromethoxy)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety and handling protocols, and its significant role in organic synthesis.
Core Chemical and Physical Properties
1-Chloro-3-(trifluoromethoxy)benzene is a colorless to light yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison. The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its electron-withdrawing characteristics and making it more reactive in electrophilic aromatic substitution reactions.[3] This functional group also increases the lipophilicity of molecules, a desirable trait in drug design.[4][5]
| Property | Value | Source(s) |
| CAS Number | 772-49-6 | [6] |
| Molecular Formula | C7H4ClF3O | [6][7][8][9][10] |
| Molecular Weight | 196.55 g/mol | [1][7][8][9][10] |
| Appearance | Colorless to pale yellow liquid | [1][2][6][7] |
| Boiling Point | 140 °C | [7] |
| 44 °C at 15 torr | [6] | |
| 44-46 °C at 15mm | [10][11] | |
| Density | 1.37 g/mL | [6][7][10] |
| Refractive Index | 1.452 (n20D) | [6] |
| 1.44 (n20D) | [7] | |
| Flash Point | 42.1 °C | [6] |
| Purity | ≥ 98% (GC) | [1][7] |
| 85.0-99.8% | [6] | |
| ≥99% | [10] |
Spectroscopic Data
While detailed spectral data was not available in the initial search, a synthesis report for a similar compound, 1-Chloromethoxy-3-trifluoromethylbenzene, provides an example of expected analytical results.[12] For 1-Chloromethoxy-3-trifluoromethylbenzene, the following was reported:
-
¹H NMR (CDCl₃): δ 5.82 (CH₂), 7.26 (Ph)[12]
-
Mass Spectrometry [70 eV; m/z (% rel. int.)]: 212/210 (10/34, M); 191 (12), 175 (100), 145 (76), 133 (13), 127 (19), 114 (11), 113 (11)[12]
Researchers working with 1-Chloro-3-(trifluoromethoxy)benzene would be expected to perform similar analyses to confirm its identity and purity.
Safety and Handling
1-Chloro-3-(trifluoromethoxy)benzene is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and protective clothing, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area, and inhalation of vapors, mist, or gas should be avoided.[11]
Hazard and Precautionary Information:
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Irritant (Xi) | Irritant | R36/37/38: Irritating to eyes, respiratory system and skin.[6] | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] |
| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[6] |
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11] For disposal, it is recommended to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[11]
Experimental Protocols
While a specific, detailed synthesis protocol for 1-Chloro-3-(trifluoromethoxy)benzene was not found in the provided search results, a general synthetic approach can be inferred from related literature. The synthesis of aryl trifluoromethyl ethers often involves a multi-step process starting from a corresponding phenol or anisole derivative.[5] A plausible synthetic workflow is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of 1-Chloro-3-(trifluoromethoxy)benzene.
General Synthetic Protocol:
-
Reaction Setup: A suitable starting material, such as 3-chlorophenol, is dissolved in an appropriate solvent in a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A trifluoromethylating reagent is added to the reaction mixture. The choice of reagent and reaction conditions (temperature, pressure, catalyst) is crucial and would be determined by the specific synthetic route chosen.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is quenched and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using techniques such as distillation or column chromatography to yield the final product with high purity.
-
Characterization: The identity and purity of the synthesized 1-Chloro-3-(trifluoromethoxy)benzene are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Applications in Research and Development
1-Chloro-3-(trifluoromethoxy)benzene is a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxy group into more complex molecules.[7] This functional group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[4][13]
Caption: Key application areas for 1-Chloro-3-(trifluoromethoxy)benzene.
Its primary applications include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7][8] The trifluoromethoxy group is found in several FDA-approved drugs.[4]
-
Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, contributing to enhanced crop protection.[7]
-
Material Science: It can be incorporated into polymer formulations to improve thermal stability and chemical resistance, leading to the development of high-performance materials.[7]
References
- 1. api.macklin.cn [api.macklin.cn]
- 2. echemi.com [echemi.com]
- 3. CAS 772-49-6: 3-(Trifluoromethoxy)chlorobenzene [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. 3-(trifluoromethoxy)chlorobenzene price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Chloro-3-(trifluoromethoxy)benzene , 98% , 772-49-6 - CookeChem [cookechem.com]
- 9. 772-49-6 | 1-Chloro-3-(trifluoromethoxy)benzene - Capot Chemical [capotchem.com]
- 10. 3-(Trifluoromethoxy)chlorobenzene, CasNo.772-49-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. prepchem.com [prepchem.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
